1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid
Description
The compound 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic derivative featuring two fused aromatic systems: an imidazo[1,2-a]pyridine core substituted with a fluorine atom at position 6 and a pyrazole ring linked via a methyl group at position 2. This compound is part of a broader class of imidazo[1,2-a]pyridine derivatives, which are of interest in medicinal chemistry due to their bioactivity and structural diversity .
Properties
Molecular Formula |
C12H9FN4O2 |
|---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
1-[(6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H9FN4O2/c13-8-1-2-11-14-9(6-16(11)5-8)7-17-4-3-10(15-17)12(18)19/h1-6H,7H2,(H,18,19) |
InChI Key |
DZZMCQFDGHHYMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)CN3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 6-fluoroimidazo[1,2-a]pyridine with pyrazole-3-carboxylic acid under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool for studying and potentially treating various conditions .
Comparison with Similar Compounds
Key Compounds:
Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1359655-62-1)
- Molecular Formula : C₉H₇FN₂O₂
- Key Features : Replaces the pyrazole-carboxylic acid with a methyl ester at position 3 of the imidazo[1,2-a]pyridine. Lacks the methyl-pyrazole linkage, reducing hydrogen-bonding capacity.
- Applications : Serves as a precursor for further functionalization via ester hydrolysis .
1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone Key Features: Substitutes the pyrazole-carboxylic acid with a ketone group. The absence of a carboxylic acid limits solubility but enhances lipophilicity. Applications: Potential intermediate for synthesizing more complex derivatives .
Structural Comparison Table:
| Compound | Molecular Formula | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | ~C₁₂H₁₀FN₄O₂ | 6-Fluoro, pyrazole-3-carboxylic acid | Carboxylic acid, pyrazole |
| Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate | C₉H₇FN₂O₂ | 6-Fluoro, methyl ester | Ester |
| 1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone | C₉H₇FNO | 6-Fluoro, ethanone | Ketone |
Pyrazole-3-carboxylic Acid Derivatives
Key Compounds:
1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1020238-69-0)
- Molecular Formula : C₁₂H₁₁FN₂O₂
- Key Features : Substitutes the imidazo[1,2-a]pyridine with a 4-fluorobenzyl group. Retains the pyrazole-3-carboxylic acid moiety but lacks the fused heterocyclic system.
- Applications : Explored for anti-inflammatory and kinase inhibition properties .
1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1020240-43-0)
Functional Group Impact:
Heterocyclic Variants with Alternative Linkages
Key Compounds:
1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)pyrrolidine-3-carboxylic acid (CAS: 1707399-27-6)
- Key Features : Replaces the pyrazole with a pyrrolidine ring. The saturated ring reduces aromaticity but introduces conformational flexibility.
- Safety Profile : Classified as toxic and environmentally hazardous, with stringent storage requirements .
1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid (CAS: 1713639-23-6) Key Features: Substitutes the pyrazole with a piperidine ring.
Comparison of Physicochemical Properties:
| Compound | Heterocycle | Solubility (Predicted) | Flexibility |
|---|---|---|---|
| Target Compound | Pyrazole | Moderate (polar) | Rigid |
| Pyrrolidine analog (CAS: 1707399-27-6) | Pyrrolidine | High (zwitterionic) | Flexible |
| Piperidine analog (CAS: 1713639-23-6) | Piperidine | Moderate | Semi-flexible |
Complex Hybrid Structures
Key Compounds:
6-(6-(2-(3-Fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one (CAS: 1196546-51-6) Key Features: Integrates a benzoxazinone moiety and a fluorophenyl-pyrrolidine group. Demonstrates the versatility of imidazo-heterocycles in multi-target drug design .
Ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1000018-01-8)
- Key Features : Dichloro substitution enhances electronegativity, while the ethyl ester improves membrane permeability .
Biological Activity
1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid, with the chemical formula CHFNO and a molecular weight of 260.22 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives, including compounds similar to this compound, exhibit varying degrees of antimicrobial activity. A study highlighted that certain pyrazole derivatives showed significant antibacterial effects against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus .
Anticancer Potential
Recent investigations into imidazo[1,2-a]pyridine derivatives have indicated their potential as anticancer agents. These compounds are known to inhibit c-KIT kinase, which is associated with various cancers . The inhibition of this kinase can lead to reduced proliferation of cancer cells and increased apoptosis.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Kinase Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer cell signaling pathways.
- Antibacterial Mechanism : The presence of the imidazo ring may interact with bacterial enzymes or DNA, disrupting their function.
Study 1: Antibacterial Efficacy
A study conducted on various pyrazole derivatives found that one compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Bacillus cereus, demonstrating its potential as an antibacterial agent .
Study 2: Cancer Cell Line Testing
In vitro tests on cancer cell lines treated with imidazo[1,2-a]pyridine derivatives showed a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. This suggests that the compound may have therapeutic potential in oncology.
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
